molecular formula C11H16N2O3S B3007546 4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034276-67-8

4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No. B3007546
CAS RN: 2034276-67-8
M. Wt: 256.32
InChI Key: KMSCKKFHDHOVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine” were not found, related compounds have been synthesized using various methods. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . This method utilizes a radical approach and has been applied to various alkyl boronic esters .


Chemical Reactions Analysis

While specific chemical reactions involving “4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine” were not found, related compounds have been involved in various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including those with a structure similar to 4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine, have been found to exhibit anticancer properties. Studies have shown that modifications to the piperidine ring can lead to compounds with increased cytotoxicity against cancer cells . These derivatives are being explored for their potential use in chemotherapy, particularly in targeting resistant cancer cell lines.

Antimicrobial and Antifungal Activities

The piperidine nucleus is a common feature in compounds with antimicrobial and antifungal activities. The structural flexibility of piperidine allows for the synthesis of various derivatives that can be potent against a range of microbial and fungal pathogens . This makes it a valuable scaffold for developing new antibiotics and antifungals.

Analgesic and Anti-inflammatory Properties

Compounds with the piperidine moiety have been utilized for their analgesic and anti-inflammatory effects. The modification of the piperidine structure, as seen in 4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine, can lead to derivatives that may offer pain relief and reduce inflammation, which are crucial in the treatment of chronic pain and inflammatory diseases .

Antiviral and Antimalarial Potential

Piperidine derivatives are also being investigated for their antiviral and antimalarial applications. The structural diversity of these compounds allows them to interact with various biological targets, potentially inhibiting the replication of viruses and the growth of malaria parasites .

Neuroprotective Effects

Research has indicated that piperidine-based compounds can have neuroprotective effects. These compounds may play a role in protecting neuronal cells from damage, which is significant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cardiovascular Therapeutics

The piperidine structure is found in several cardiovascular drugs. Derivatives of piperidine, such as 4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine, may contribute to the development of new therapeutics for treating hypertension and other cardiovascular conditions .

properties

IUPAC Name

4-(1-methylsulfonylpiperidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-17(14,15)13-8-2-3-11(9-13)16-10-4-6-12-7-5-10/h4-7,11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSCKKFHDHOVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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